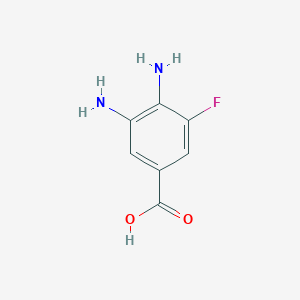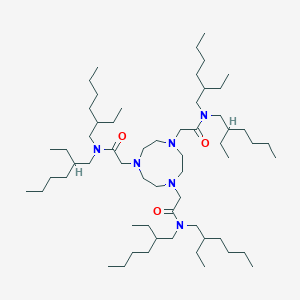
2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) is a complex organic compound known for its unique structure and versatile applications. This compound features a triazonane core with three acetamide groups, each substituted with N,N-bis(2-ethylhexyl) groups. Its intricate molecular architecture makes it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) typically involves multiple steps. The starting material is often 1,4,7-triazonane, which undergoes acylation with N,N-bis(2-ethylhexyl)acetamide. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
科学研究应用
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
作用机制
The mechanism of action of 2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) involves its ability to form stable complexes with metal ions. The triazonane core provides multiple coordination sites, allowing for strong binding with metal ions. This property is particularly useful in applications such as catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions in a controlled manner.
相似化合物的比较
Similar Compounds
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Known for its use in radiopharmaceuticals.
1,4,7-Triazacyclononane (TACN): A simpler analog used in coordination chemistry.
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)triacetic acid: Similar structure but different functional groups.
Uniqueness
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) stands out due to its bulky N,N-bis(2-ethylhexyl) substituents, which enhance its solubility and stability in organic solvents. This makes it particularly suitable for applications requiring high solubility and stability, such as in the formulation of advanced materials and drug delivery systems.
属性
分子式 |
C60H120N6O3 |
|---|---|
分子量 |
973.6 g/mol |
IUPAC 名称 |
2-[4,7-bis[2-[bis(2-ethylhexyl)amino]-2-oxoethyl]-1,4,7-triazonan-1-yl]-N,N-bis(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C60H120N6O3/c1-13-25-31-52(19-7)43-64(44-53(20-8)32-26-14-2)58(67)49-61-37-39-62(50-59(68)65(45-54(21-9)33-27-15-3)46-55(22-10)34-28-16-4)41-42-63(40-38-61)51-60(69)66(47-56(23-11)35-29-17-5)48-57(24-12)36-30-18-6/h52-57H,13-51H2,1-12H3 |
InChI 键 |
FULRFUMJGSYDPS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CN1CCN(CCN(CC1)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



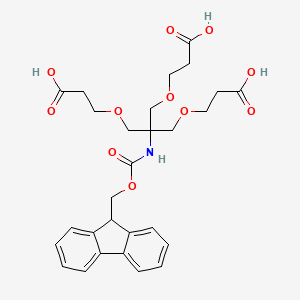


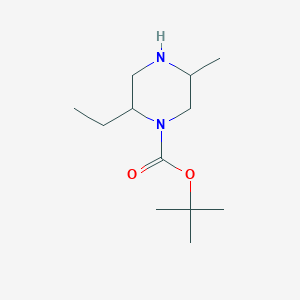
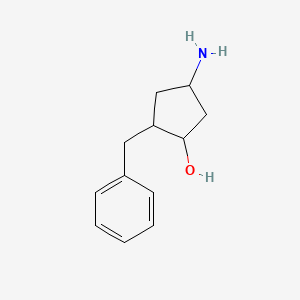
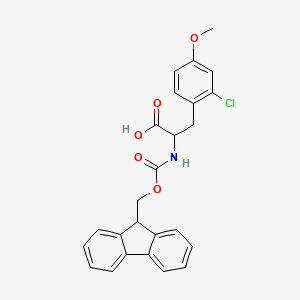
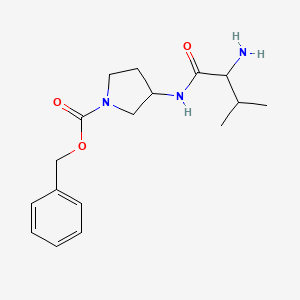

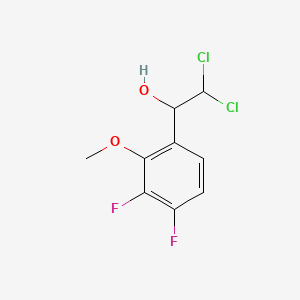
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)
